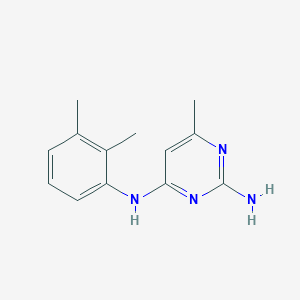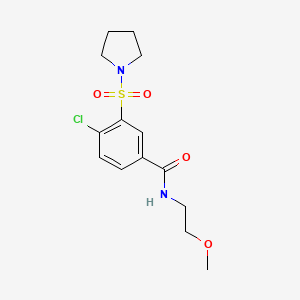![molecular formula C17H21N3O2 B5412790 N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide](/img/structure/B5412790.png)
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide, commonly known as PACMA31, is a small molecule that has been gaining attention in the field of cancer research. PACMA31 is a potent inhibitor of the proteasome, a cellular complex responsible for the degradation of proteins. Inhibition of the proteasome has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mecanismo De Acción
PACMA31 inhibits the proteasome by binding to the active site of the 20S proteasome. This leads to the accumulation of misfolded and ubiquitinated proteins, which induces apoptosis in cancer cells. PACMA31 has been shown to be a selective inhibitor of the proteasome, with minimal effects on normal cells.
Biochemical and Physiological Effects:
PACMA31 has been shown to induce apoptosis in cancer cells, leading to cell death. In addition, PACMA31 has been shown to inhibit tumor growth in mouse models of breast cancer. PACMA31 has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PACMA31 in lab experiments is its selectivity for cancer cells. This allows for the induction of apoptosis in cancer cells without affecting normal cells. In addition, PACMA31 has been shown to have synergistic effects when combined with other chemotherapeutic agents. However, one limitation of using PACMA31 in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of PACMA31. One area of research is the development of more potent and selective proteasome inhibitors. In addition, the combination of PACMA31 with other chemotherapeutic agents could be further explored. Another area of research is the use of PACMA31 in combination with immunotherapy, as the inhibition of the proteasome has been shown to enhance the presentation of tumor antigens to the immune system. Finally, the use of PACMA31 in the treatment of other diseases, such as neurodegenerative disorders, could be explored.
Métodos De Síntesis
PACMA31 can be synthesized using a multi-step process. The first step involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-phenyl-1,2,4-oxadiazole-5-carbonyl chloride. The carbonyl chloride is then reacted with N-methylcyclohexanamine to form N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide. The final product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
PACMA31 has been studied extensively in the field of cancer research. It has been shown to inhibit the proteasome in cancer cells, leading to apoptosis. PACMA31 has been tested in various cancer cell lines, including breast, ovarian, and prostate cancer. In addition, PACMA31 has been shown to have synergistic effects when combined with other chemotherapeutic agents, such as bortezomib and cisplatin.
Propiedades
IUPAC Name |
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-20(17(21)14-10-6-3-7-11-14)12-15-18-16(19-22-15)13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBSGLWMHGAWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-phenyl-2-propynoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5412741.png)
![5-methyl-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thiophenecarbohydrazide](/img/structure/B5412747.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5412760.png)
![N-[5-(aminosulfonyl)-2-ethoxyphenyl]acetamide](/img/structure/B5412762.png)
![7-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5412768.png)
![4-chloro-2-methoxy-N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5412781.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-phenylpropanamide](/img/structure/B5412791.png)
![ethyl 4-({3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B5412795.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}isoxazole-3-carboxamide](/img/structure/B5412796.png)
![1-acetyl-N-(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5-dimethyl-2-thienyl)-4-piperidinecarboxamide](/img/structure/B5412802.png)
![methyl 7-(3,5-dimethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5412805.png)
![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-ethylpiperazin-2-one](/img/structure/B5412813.png)
